molecular formula C12H24N2O4S B2857880 tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate CAS No. 1286272-93-2

tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2857880
CAS No.: 1286272-93-2
M. Wt: 292.39
InChI Key: XCMVUZUUDNLAQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine-4-ylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-10-5-7-14(8-6-10)19(4,16)17/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMVUZUUDNLAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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